molecular formula C16H16Cl2N2O3S B2514963 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034619-05-9

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2514963
CAS RN: 2034619-05-9
M. Wt: 387.28
InChI Key: RDMCCFHTMFAWJK-UHFFFAOYSA-N
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Description

The compound "3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" is a chemical entity that appears to be related to a class of sulfonated pyrrolidine derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions and syntheses. The papers provided discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine derivatives is described in several papers. For instance, a method for synthesizing sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates is detailed, which proceeds efficiently without catalysts or additives . Another synthesis approach involves the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols to form new 1-(arylsulfonyl)pyrrolidines . These methods could potentially be adapted or provide a foundation for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a similar compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions, with a significant dihedral angle between the rings . Another compound, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has a dihedral angle between its pyridine rings and forms zigzag chains in the crystal through hydrogen bonding . These structural insights could be relevant when analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of sulfonated pyrrolidine derivatives and related compounds has been explored in various chemical reactions. Pyridinium sulfonate chlorochromate (VI) has been synthesized and used as an oxidizing agent for alcohols under mild conditions . Additionally, chlorination and oxidation reactions of sulfur-containing tetrachloropyridine derivatives have been studied, revealing specific reactivity patterns depending on the substituents present . These studies provide a context for understanding the chemical reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated pyrrolidine derivatives are crucial for their practical applications. The stereoselective behavior of a functional diltiazem analogue, which is a sulfonated pyrrolidine, has been studied, showing significant differences between enantiomers in terms of functional and electrophysiological properties . The green metric evaluation of the synthesis of a related compound, 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, has been assessed, indicating the environmental impact and efficiency of the synthesis process . These analyses are important for understanding the properties of "this compound" and its potential applications.

Scientific Research Applications

  • Synthesis and Application in Insecticides : One study discusses the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of chlor-antraniliprole, a new insecticide. This synthesis involves a process starting from 2,3-dichloropyridine and includes steps like nucleophilic substitution and cyclization. This indicates the role of similar compounds in the synthesis of important agricultural chemicals (Niu Wen-bo, 2011).

  • Catalysis in Organic Synthesis : Another study explores the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, which exhibits high catalytic activity for the synthesis of certain pyridine derivatives. This showcases the application of similar compounds in enhancing the efficiency and environmental sustainability of chemical reactions (Mo Zhang et al., 2016).

  • Material Science and Spin-Crossover Phenomena : Research on iron(II) complexes of various sulfanyl-, sulfinyl-, and sulfonyl-pyridine ligands, including a study of their spin-crossover and crystallographic phase changes, illustrates the potential application in material science, particularly in the development of molecular materials with switchable properties (L. J. K. Cook et al., 2015).

  • Green Chemistry Applications : A study on the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, highlights advancements in green chemistry. It demonstrates an environmentally-friendly synthesis pathway with efficient waste management, indicating the role of such compounds in sustainable pharmaceutical manufacturing processes (Rohidas Gilbile et al., 2017).

properties

IUPAC Name

3-chloro-4-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-13-3-1-12(2-4-13)11-24(21,22)20-8-6-14(10-20)23-16-5-7-19-9-15(16)18/h1-5,7,9,14H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMCCFHTMFAWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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